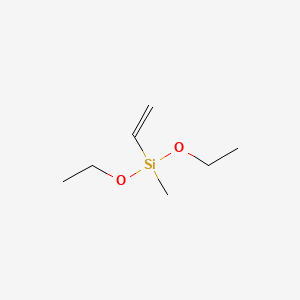
N,N-二甲基烟酰胺
描述
N,N-Dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2O . It is commonly used as a ligand to prepare tetranuclear copper complexes .
Synthesis Analysis
While specific synthesis methods for N,N-Dimethylnicotinamide were not found, a general method for synthesizing similar compounds involves charging a flask with primary amine, paraformaldehyde, and oxalic acid dihydrate .Molecular Structure Analysis
The molecular structure of N,N-Dimethylnicotinamide consists of a pyridine ring with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen of the carboxamide group . The molecular weight is 150.18 g/mol .Physical And Chemical Properties Analysis
N,N-Dimethylnicotinamide is a solid at room temperature . It has a molecular weight of 150.18 g/mol . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .科学研究应用
DMF 暴露的临床和实验见解
N,N-二甲基甲酰胺 (DMF) 作为有机溶剂被广泛用于各个行业,因其低挥发性而受到重视。尽管具有有利的特性,但与 DMF 暴露相关的健康危害,特别是工人的肝损伤,引起了重大担忧。研究已经深入探讨了 DMF 诱导的肝毒性的流行病学和机制方面。研究结果强调了当 DMF 暴露与其他毒物结合时,通过不同的机制产生的协同毒性作用,为工业环境中的风险评估提供了见解 (Tae Hyun Kim 和 Sang Geon Kim,2011)。
DMF 在眼科中的再利用
富马酸二甲酯 (DMF) 展示了免疫调节、抗炎和抗氧化特性,使其成为一种治疗候选物,超越了其目前在牛皮癣和多发性硬化症中的应用。特别是在眼科,正在研究 DMF 在治疗年龄相关性黄斑变性 (AMD) 等眼部疾病中的潜力。这项探索包括体外和体内研究,旨在将 DMF 确立为以炎症和氧化应激为特征的疾病的可行治疗选择,重点是开发针对眼睛的局部给药方法 (F. Manai、S. Govoni、M. Amadio,2022)。
二甲基色胺:超越精神作用
N,N-二甲基色胺 (DMT),以其精神作用而闻名,正在被研究其在组织保护、再生和免疫中的潜力。它作为 sigma-1 受体的内源性配体表明了重要的生理机制和中枢神经系统以外的生物学功能。这包括细胞保护机制,可能为新的医疗疗法铺平道路 (E. Frecska、A. Szabo、Michael J. Winkelman、L. E. Luna、D. Mckenna,2013)。
DMF 的心血管应用
DMF 的抗炎和血管保护作用表明了其在心血管疾病中再利用的潜力。目前的研究正在探索 DMF 作为动脉粥样硬化性心血管疾病的治疗剂,这得益于其独特的药理特性。该倡议旨在通过全面的临床试验评估 DMF 对心血管结局的影响,旨在确认其在这个新治疗领域的长期益处 (Shilu Deepa Thomas、N. Jha、B. Sadek、S. Ojha,2022)。
作用机制
Target of Action
N,N-Dimethylnicotinamide (also known as N,N-Diethylnicotinamide) is a derivative of nicotinamide, a form of vitamin B3 It’s known that nicotinamide and its derivatives play a crucial role in various biological processes by regulating methylation potential, impacting dna, and histone epigenetic modification .
Mode of Action
It’s known that nicotinamide and its derivatives, including n,n-dimethylnicotinamide, are involved in the biosynthesis of nicotinamide adenine dinucleotide (nad), a crucial coenzyme in cellular redox reactions . NAD is involved in hundreds of metabolic processes and is essential for energy production and cellular function.
Biochemical Pathways
N,N-Dimethylnicotinamide, like other components of vitamin B3, is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play a vital role in various biochemical pathways, including energy metabolism, DNA repair, cell signaling, and immune function .
Result of Action
Given its role in nad biosynthesis, it likely contributes to cellular energy production, dna repair, cell signaling, and immune function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethylnicotinamide. It’s known that factors such as pH, temperature, and the presence of other substances can influence the stability and activity of many chemical compounds .
安全和危害
N,N-Dimethylnicotinamide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .
未来方向
生化分析
Cellular Effects
N,N-Dimethylnicotinamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, N,N-Dimethylnicotinamide can alter the activity of NAD±consuming enzymes, thereby affecting the Warburg effect and promoting oncogenic changes in gene expression . Additionally, it can impact the levels of nicotinamide adenine dinucleotide and other metabolites, influencing cellular energy metabolism and redox states.
Molecular Mechanism
The molecular mechanism of N,N-Dimethylnicotinamide involves its interaction with nicotinamide N-methyltransferase, which uses S-adenosylmethionine as a methyl donor to convert nicotinamide into N,N-dimethylnicotinamide. This reaction results in the depletion of nicotinamide, a precursor of nicotinamide adenine dinucleotide, and the generation of S-adenosyl-L-homocysteine. These changes can lead to alterations in cellular metabolism and gene expression, affecting various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethylnicotinamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N,N-Dimethylnicotinamide is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary, with potential impacts on cellular metabolism and gene expression observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N,N-Dimethylnicotinamide vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and energy balance. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular redox states and metabolic imbalances . Threshold effects and dose-dependent responses are important considerations in these studies.
Metabolic Pathways
N,N-Dimethylnicotinamide is involved in several metabolic pathways, primarily through its interaction with nicotinamide N-methyltransferase. This enzyme catalyzes the methylation of nicotinamide, leading to the formation of N,N-dimethylnicotinamide and S-adenosyl-L-homocysteine. These reactions affect the levels of nicotinamide adenine dinucleotide and other related metabolites, influencing metabolic flux and cellular energy metabolism .
Transport and Distribution
Within cells and tissues, N,N-Dimethylnicotinamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and its overall bioavailability within the cell .
Subcellular Localization
N,N-Dimethylnicotinamide is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications. These localizations can influence its activity and interactions with other biomolecules, affecting various cellular processes .
属性
IUPAC Name |
N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEVKYZLIRAAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220011 | |
| Record name | N,N-Dimethylniacinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-69-6 | |
| Record name | N,N-Dimethylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylniacinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylnicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylniacinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLNIACINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T2WXO03YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)





![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)






